molecular formula C9H19NO4S B13206888 tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate

tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate

Cat. No.: B13206888
M. Wt: 237.32 g/mol
InChI Key: BRCZEMQGXZBBEP-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a tert-butyl group, an aminoethanesulfonyl moiety, and a propanoate backbone, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tert-butyl ester: This can be achieved by reacting tert-butyl alcohol with an appropriate acid chloride or anhydride under acidic conditions.

    Introduction of the aminoethanesulfonyl group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Final coupling: The final step involves coupling the intermediate with a suitable amino acid derivative under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino alcohol derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate has found applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a prodrug for targeted delivery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modify proteins or other biomolecules. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S)-2-(2-aminoethanesulfonyl)butanoate
  • tert-Butyl (2S)-2-(2-aminoethanesulfonyl)pentanoate
  • tert-Butyl (2S)-2-(2-aminoethanesulfonyl)hexanoate

Uniqueness

tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate stands out due to its specific combination of functional groups, which imparts unique reactivity and stability. The presence of the tert-butyl group provides steric protection, making it less prone to unwanted side reactions. Additionally, the aminoethanesulfonyl moiety offers opportunities for further functionalization and derivatization, enhancing its versatility in various applications.

Properties

Molecular Formula

C9H19NO4S

Molecular Weight

237.32 g/mol

IUPAC Name

tert-butyl (2S)-2-(2-aminoethylsulfonyl)propanoate

InChI

InChI=1S/C9H19NO4S/c1-7(15(12,13)6-5-10)8(11)14-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m0/s1

InChI Key

BRCZEMQGXZBBEP-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)S(=O)(=O)CCN

Canonical SMILES

CC(C(=O)OC(C)(C)C)S(=O)(=O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.